molecular formula C11H12N2O B8284550 4-methyl-2-(1H-imidazol-1-yl)anisole

4-methyl-2-(1H-imidazol-1-yl)anisole

Cat. No.: B8284550
M. Wt: 188.23 g/mol
InChI Key: ALAICIJLJOCUOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-(1H-imidazol-1-yl)anisole is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)imidazole

InChI

InChI=1S/C11H12N2O/c1-9-3-4-11(14-2)10(7-9)13-6-5-12-8-13/h3-8H,1-2H3

InChI Key

ALAICIJLJOCUOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a degassed DMSO (20 mL) solution of imidazole (1.0 g, 15 mmol) was added 4-methyl-2-bromoanisole (1.25 mL, 10 mmol), KOH (1.12 g, 20 mmol) and Cu2O (280 mg, 2 mmol) under nitrogen. The resulting mixture was stirred at 140° C. for 24 hrs under N2. After cooling to room temperature, the mixture was poured into ethylacetate (EA) (50 mL) and filtered. The filtrate was washed with water (50 mL×3) and dried over anhydrous magnesium sulfate. After rotary evaporation, the crude oil was purified via column chromatography on silica gel with eluent of EA/MeOH (9/1, v/v), affording a light yellow solid (57%). 1H-NMR (300 MHz, CDCl3) δ(ppm) 7.78 (s, 1H), 7.16 (m, 3H), 7.09 (d, J=1.8 Hz, 1H), 6.94 (d, J=8.4 Hz, 1H), 3.81 (s, 3H), 2.33 (s, 3H).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Name
Quantity
1.12 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu2O
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
57%

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